N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide
Description
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide is a synthetic compound that combines the structural features of indole and triazole. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Triazole derivatives are widely used in pharmaceuticals and agrochemicals due to their broad range of applications .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)15(10-21-8-7-17-20-21)19-16(22)14-9-12-5-3-4-6-13(12)18-14/h3-9,11,15,18H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIRIXYXNUFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is favored for its high yield and selectivity. The reaction conditions usually include the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in an aqueous medium . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, while the triazole moiety enhances its stability and bioavailability . The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide is unique due to its combination of indole and triazole structures. Similar compounds include:
1H-1,2,3-Triazole derivatives: Known for their broad applications in pharmaceuticals and agrochemicals.
Indole derivatives: Widely studied for their diverse biological activities.
The uniqueness of this compound lies in its ability to combine the beneficial properties of both indole and triazole, making it a versatile compound for various scientific and industrial applications.
Biological Activity
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide is a compound that combines an indole structure with a triazole moiety, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features the following characteristics:
- Molecular Formula : C16H19N5O
- Molecular Weight : 297.35 g/mol
- Functional Groups : Indole ring, triazole ring, and carboxamide group.
The indole moiety is recognized for its role in various biological processes, while the triazole ring enhances the compound's pharmacological potential through various interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing both indole and triazole structures exhibit significant antimicrobial properties. The triazole derivatives are known to inhibit enzymes and receptors involved in microbial growth. For instance, studies have shown that derivatives can effectively combat bacterial infections by disrupting cell wall synthesis or inhibiting DNA replication.
Anticancer Properties
This compound has been investigated for its anticancer potential. The presence of the indole structure is linked to apoptosis induction in cancer cells. In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory pathways. This activity could make it a candidate for treating inflammatory diseases.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes like carbonic anhydrase-II, effectively blocking their activity and thus influencing physiological processes.
Binding Affinity Studies
Molecular docking simulations have been utilized to study the binding affinity of this compound to various enzymes and receptors. These studies provide insights into how structural features contribute to its biological efficacy. For example, the presence of the methyl group in the triazole enhances binding interactions due to hydrophobic effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in tumor growth in xenograft models treated with the compound (IC50 = 0.5 µM) |
| Study B | Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL against various strains |
| Study C | Reported anti-inflammatory effects through inhibition of TNF-alpha release in macrophages |
These studies underline the compound's multifaceted biological activities and support its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
